Einecs 283-666-7

Description

The European Inventory of Existing Commercial Chemical Substances (Einecs) catalogs 56,703 compounds with well-defined chemical structures and validated physicochemical properties . Compounds within Einecs are critical for industrial and regulatory applications, often serving as benchmarks for chemical safety and environmental impact assessments.

Properties

CAS No. |

84696-61-7 |

|---|---|

Molecular Formula |

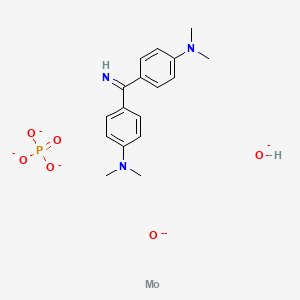

C17H22MoN3O6P-6 |

Molecular Weight |

491.3 g/mol |

IUPAC Name |

4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline;molybdenum;oxygen(2-);hydroxide;phosphate |

InChI |

InChI=1S/C17H21N3.Mo.H3O4P.H2O.O/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;;1-5(2,3)4;;/h5-12,18H,1-4H3;;(H3,1,2,3,4);1H2;/q;;;;-2/p-4 |

InChI Key |

SQVOZDWKPJNADA-UHFFFAOYSA-J |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.[OH-].[O-2].[O-]P(=O)([O-])[O-].[Mo] |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 283-666-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxides, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

Einecs 283-666-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be explored for its potential therapeutic effects or as a diagnostic tool. Industrial applications include its use in manufacturing processes, where it may serve as an intermediate or a catalyst .

Mechanism of Action

The mechanism of action of Einecs 283-666-7 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Limitations

- Efficiency of Analog-Based Predictions : A 20× reduction in labeled data requirements (1,387 vs. 33,000 compounds) highlights the utility of similarity-driven models for regulatory compliance .

- Data Gaps : Specific physicochemical and toxicological data for this compound remain unverified in the provided evidence, necessitating experimental validation of predicted properties.

- Regulatory Consistency : Analog-based classifications must align with CLP Annex VIII guidelines, particularly for mixtures exceeding concentration thresholds .

Q & A

How to formulate a research question for studying the chemical properties of Einecs 283-666-7?

- Methodological Answer : Use frameworks like PICOT (Population/Problem, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example: "How does temperature (intervention) affect the solubility (outcome) of this compound (problem) compared to its analogs (comparison) over 24-hour intervals (time)?" Ensure alignment with gaps identified in literature reviews .

Q. What methodologies are effective for conducting a systematic literature review on this compound?

- Methodological Answer :

Define search terms (e.g., "this compound synthesis," "reactivity," "toxicity").

Use databases like PubMed, SciFinder, or Web of Science, excluding unreliable sources (e.g., ).

Apply inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025).

Synthesize findings using tools like PRISMA flowcharts to map trends and gaps .

Q. How to design a preliminary experiment to assess the stability of this compound under varying conditions?

- Methodological Answer :

- Variables : Test pH, temperature, and light exposure.

- Control : Use inert storage conditions (e.g., nitrogen atmosphere, -20°C).

- Analysis : Employ HPLC or UV-Vis spectroscopy to quantify degradation products.

Document protocols rigorously to ensure replicability .

Q. What criteria ensure ethical and feasible data collection in studies involving this compound?

- Methodological Answer :

- Adhere to laboratory safety protocols (e.g., fume hoods, PPE).

- Validate instruments (e.g., calibrate spectrometers) to minimize systematic bias.

- Maintain lab notebooks with raw data and metadata (e.g., batch numbers, environmental conditions) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data on the catalytic activity of this compound?

- Methodological Answer :

Perform sensitivity analysis to identify variables causing discrepancies (e.g., impurity levels, solvent polarity).

Replicate experiments under standardized conditions.

Compare results with computational models (e.g., DFT simulations) to validate mechanisms .

Q. What advanced techniques optimize the synthesis yield of this compound while minimizing by-products?

- Methodological Answer :

- Apply Design of Experiments (DoE) to test factorial combinations (e.g., reactant ratios, catalysts).

- Use techniques like continuous-flow reactors for precise control over reaction parameters.

- Analyze by-products via LC-MS and adjust kinetics using Arrhenius plots .

Q. How to statistically validate hypotheses about the environmental persistence of this compound?

- Methodological Answer :

- Collect longitudinal data from microcosm studies.

- Apply multivariate regression to correlate degradation rates with variables (e.g., microbial activity, soil pH).

- Use Bayesian inference to quantify uncertainty in predictive models .

Q. What strategies mitigate bias when comparing historical and contemporary toxicity data for this compound?

- Methodological Answer :

- Normalize data using standardized units (e.g., LD50 in mg/kg).

- Conduct meta-analysis with random-effects models to account for heterogeneity across studies.

- Cross-reference with regulatory databases (e.g., EPA, ECHA) to validate thresholds .

Q. How to integrate computational chemistry with experimental data to predict novel applications of this compound?

- Methodological Answer :

Build QSAR models to correlate molecular descriptors (e.g., logP, HOMO-LUMO gaps) with observed properties.

Validate predictions via targeted synthesis and characterization (e.g., XRD for crystal structure).

Publish datasets in FAIR-compliant repositories for interdisciplinary collaboration .

Q. What methodologies ensure reproducibility in cross-disciplinary studies of this compound?

- Methodological Answer :

- Adopt MIAPE (Minimum Information About a Proteomics Experiment) guidelines for data reporting.

- Share raw data, code, and protocols via platforms like Zenodo or GitHub.

- Use consensus standards (e.g., IUPAC guidelines) for terminology and units .

Key Considerations

- Data Presentation : Use tables to summarize experimental parameters (e.g., Table 1: Solubility of this compound in solvents).

- Contradiction Analysis : Always contextualize findings within prior literature, noting methodological differences .

- Ethical Compliance : Declare conflicts of interest and adhere to institutional review processes for hazardous materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.